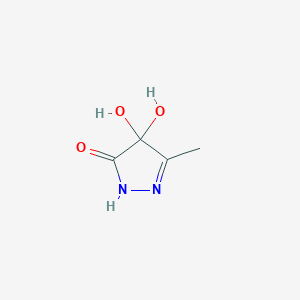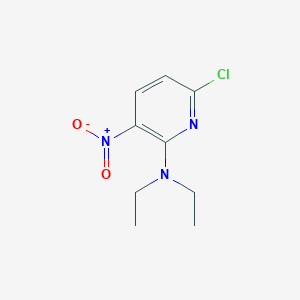![molecular formula C22H46O3Si B13955486 Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester CAS No. 56196-58-8](/img/structure/B13955486.png)
Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester is a chemical compound with the molecular formula C22H46O3Si. It is a derivative of octadecanoic acid (stearic acid) where the hydroxyl group is replaced by a trimethylsilyl group, and the carboxyl group is esterified with methanol. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester typically involves the esterification of octadecanoic acid with methanol in the presence of an acid catalyst. The hydroxyl group of octadecanoic acid is then replaced with a trimethylsilyl group using trimethylsilyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the esterification of octadecanoic acid with methanol followed by silylation using trimethylsilyl chloride. The reaction conditions are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in the study of lipid metabolism and as a model compound for fatty acid derivatives.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Mechanism of Action
The mechanism of action of octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester involves its ability to undergo various chemical transformations. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups. The ester group can be hydrolyzed to release octadecanoic acid, which can then participate in biological pathways related to lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid, 9,10,18-tris[(trimethylsilyl)oxy]-, methyl ester: A similar compound with multiple trimethylsilyl groups.
2-Monostearin, 2TMS derivative: Another derivative of octadecanoic acid with trimethylsilyl groups.
Uniqueness
Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other similar compounds. The presence of the trimethylsilyl group offers protection to the hydroxyl functionality, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
56196-58-8 |
|---|---|
Molecular Formula |
C22H46O3Si |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
methyl 2-trimethylsilyloxyoctadecanoate |
InChI |
InChI=1S/C22H46O3Si/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22(23)24-2)25-26(3,4)5/h21H,6-20H2,1-5H3 |
InChI Key |
MPVPFICBAYSSLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole](/img/structure/B13955435.png)


![2-(8-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955457.png)

![Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13955471.png)





